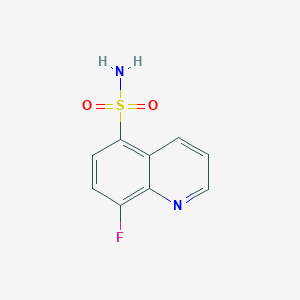

8-Fluoroquinoline-5-sulfonamide

Description

Structure

2D Structure

Properties

IUPAC Name |

8-fluoroquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDREWHONMHJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 8-Fluoroquinoline-5-sulfonamide are bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents.

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV. This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork.

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling, a crucial step in DNA replication. This disruption prevents the bacteria from replicating, thereby inhibiting their growth and proliferation.

Biochemical Analysis

Biochemical Properties

It is known that the incorporation of a fluorine atom into the benzene ring of quinolines results in upfield shifts for the resonance signals. This suggests that 8-Fluoroquinoline-5-sulfonamide may interact with enzymes, proteins, and other biomolecules in a unique way due to its fluorinated structure.

Molecular Mechanism

It is known that quinolones and fluoroquinolones inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes. It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the utilization of fluoroquinolones has shown a decline over the years, suggesting that the effects of these compounds, including this compound, may change over time in laboratory settings.

Metabolic Pathways

It is known that quinolones and fluoroquinolones are metabolized in the liver. Therefore, it is possible that this compound may also be metabolized in the liver and interact with various enzymes or cofactors.

Biological Activity

8-Fluoroquinoline-5-sulfonamide is a compound derived from the quinoline family, known for its significant biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing recent research findings and case studies to provide a comprehensive overview.

Antimicrobial Properties

This compound exhibits notable antibacterial activity. Its mechanism primarily involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Recent studies have highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains.

Table 1: Antibacterial Activity of this compound Derivatives

The data indicates that derivatives of 8-fluoroquinoline possess varying levels of antibacterial efficacy, with some compounds showing low MIC values that suggest high potency.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Research indicates that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Case Study: Anticancer Effects on Cell Lines

In a recent study, the compound was tested against human cancer cell lines, including:

- C-32 (amelanotic melanoma)

- MDA-MB-231 (breast adenocarcinoma)

- A549 (lung adenocarcinoma)

The derivative 3c demonstrated significant cytotoxicity against these cancer lines with IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin. Additionally, it was observed to modulate key proteins involved in cell cycle regulation, such as P53 and P21 .

The biological activity of this compound is attributed to several mechanisms:

- DNA Gyrase Inhibition : The compound acts as an allosteric inhibitor of DNA gyrase, disrupting bacterial DNA replication.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by altering the expression of BCL-2 and BAX genes, which are crucial for regulating cell death.

- Reactive Oxygen Species (ROS) Formation : The generation of ROS has been implicated in the lethality of fluoroquinolones, contributing to bacterial cell death by inducing oxidative stress .

Scientific Research Applications

Biological Activities

The biological activities of 8-Fluoroquinoline-5-sulfonamide extend beyond antibacterial properties. It has been investigated for various therapeutic applications:

- Antibacterial Activity : Effective against fluoroquinolone-resistant strains of Escherichia coli and Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) as low as 6.25 µM .

- Neurotherapeutic Potential : Novel derivatives have been designed to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), showing promise in treating neurodegenerative diseases like Alzheimer's .

- Multi-targeting Properties : Some derivatives exhibit dual inhibition capabilities, targeting multiple enzymes involved in neurodegeneration, which could lead to more effective treatments with fewer side effects .

Antibacterial Efficacy

A study highlighted the discovery of isoquinoline sulfonamides, which include this compound derivatives, demonstrating potent antibacterial activity against resistant strains. The research utilized phenotypic screening of small molecule libraries to identify candidates with significant inhibitory effects on bacterial growth .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| LEI-800 | 6.25 | E. coli |

| LEI-800 | 12.5 | K. pneumoniae |

Neuropharmacological Studies

In another investigation focusing on neurotherapeutic applications, several quinoline-sulfonamide derivatives were synthesized and tested for their ability to inhibit MAO-A and MAO-B. The most potent compounds exhibited IC50 values ranging from 0.47 to 0.59 µM for MAO-B, indicating their potential as multifunctional candidates for Alzheimer's treatment .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| a5 | 0.59 | MAO-A |

| a12 | 0.47 | MAO-B |

| a6 | 0.58 | BChE |

Chemical Reactions Analysis

Oxidation Reactions

8-Fluoroquinoline-5-sulfonamide undergoes oxidation under specific conditions to form quinoline N-oxide derivatives. This reactivity is attributed to the electron-deficient nature of the quinoline ring and the activating effect of the sulfonamide group.

-

Reaction Example : Oxidation with hydrogen peroxide or peracids yields the corresponding N-oxide, enhancing solubility and altering electronic properties.

-

Significance : N-oxides are intermediates in drug metabolism and can modulate biological activity .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety participates in nucleophilic substitution reactions, particularly with amines and alcohols.

Amine Substitution

-

Conditions : Reacted with propargylamine or substituted anilines in anhydrous acetonitrile at room temperature .

-

Mechanism : The sulfonyl chloride intermediate (generated in situ) reacts with amines to form sulfonamides (Fig. 1A) .

-

Yield : Up to 82% when using excess amine and triethylamine as a base .

Alcoholysis

-

Conditions : Methanol or ethanol under reflux with catalytic acid .

-

Outcome : Forms sulfonate esters, though this reaction is less common due to steric hindrance .

Acetylation and Acylation Reactions

The sulfonamide nitrogen undergoes acylation, forming stable derivatives.

Key Observations :

-

Acetylation improves lipophilicity, enhancing membrane permeability .

-

Carbodiimide-mediated coupling is efficient for synthesizing bioconjugates .

Halogenation and Sulfonation

While direct halogenation of this compound is not extensively documented, related quinoline sulfonamides undergo:

-

Sulfonation : Treatment with chlorosulfonic acid introduces additional sulfonyl groups at position 5 .

-

Halogen Exchange : Fluorine at position 8 can be replaced via SNAr mechanisms under harsh conditions (e.g., KF in DMF at 150°C) .

Coupling Reactions with Carboxylic Acids

The sulfonamide group facilitates coupling with carboxylic acids via carbodiimide chemistry:

python# Example: Reaction with 7-cyclobutyl-4-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid 1. Activate carboxylic acid with EDC and DMAP in DCM. 2. Add 8-fluoroquinoline-5-sulfonamide. 3. Stir at RT for 2 hours; purify via HPLC[6].

Applications : Used to synthesize hybrid molecules with dual pharmacological activities .

Reduction and Reductive Amination

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives, altering electronic properties .

-

Reductive Amination : Reacts with aldehydes (e.g., 5-chloro-8-hydroxyquinoline-7-carboaldehyde) to form secondary amines .

Complexation with Metal Ions

The quinoline nitrogen and sulfonamide oxygen act as chelating agents for transition metals:

-

Metal Binding : Forms stable complexes with Cu²⁺, Fe³⁺, and Zn²⁺ .

-

Impact : Enhances antibacterial and anticancer activity by disrupting metal-dependent enzymes .

Stability Under Hydrolytic Conditions

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Lipophilicity (LogP): this compound: LogP = 1.9 (predicted). 8-Hydroxyquinoline-5-sulfonamide: LogP = 0.7 due to polar -OH group .

- Solubility: The benzoic acid derivative (C₁₆H₁₁FN₂O₄S) has >10-fold higher aqueous solubility vs. non-carboxylic analogs .

Preparation Methods

Preparation of 8-Fluoroquinoline Core

The fluorination at the 8-position of quinoline is often achieved through selective halogenation or substitution reactions on quinoline derivatives. While direct fluorination methods exist, the literature suggests starting from fluoro-substituted quinoline derivatives, such as 4-fluoroisoquinoline, which can be adapted for 8-fluoroquinoline analogs by positional isomer control during synthesis.

Sulfonation and Formation of Sulfonyl Chloride Intermediate

A key step in the preparation is the sulfonation of the fluorinated quinoline to introduce the sulfonic acid group at the 5-position, followed by conversion to the sulfonyl chloride. According to a detailed patent process for related fluoroisoquinoline sulfonyl halides, the sulfonation is performed by reacting the fluoroquinoline with sulfuric anhydride (oleum) in the presence or absence of sulfuric acid under controlled temperature conditions (10–40 °C) for 5 to 30 hours. This reaction yields 8-fluoroquinoline-5-sulfonic acid or its salt, which can be directly used in the next step without isolation.

The sulfonic acid intermediate is then converted to the sulfonyl chloride by acid-halogenation using halogenating agents such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out at 40–100 °C for 0.2 to 7 hours. Thionyl chloride is preferred for its efficiency and ease of removal of by-products.

Table 1: Reaction Conditions for Sulfonation and Sulfonyl Chloride Formation

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Sulfonation | Sulfuric anhydride ± sulfuric acid | 10–40 | 5–30 | Oleum used in 5–15 molar excess |

| Sulfonyl chloride formation | Thionyl chloride or POCl3 | 40–100 | 0.2–7 | Thionyl chloride preferred |

Conversion to 8-Fluoroquinoline-5-sulfonamide

The sulfonyl chloride intermediate is reacted with ammonia or various amines to yield the sulfonamide. This reaction typically occurs under mild conditions in anhydrous solvents such as acetonitrile or dichloromethane at room temperature. The stoichiometry involves using an excess of amine (2–4 equivalents) to ensure complete conversion and to neutralize the hydrochloric acid formed during the reaction.

For example, in related quinoline sulfonamide syntheses, chlorosulfonic acid was used to produce quinoline-5-sulfonyl chloride, which was then reacted with amines containing functional groups (e.g., acetylene moieties) in anhydrous acetonitrile at room temperature to afford sulfonamide derivatives in high yields.

Purification and Characterization

The crude sulfonamide is purified by standard techniques such as recrystallization or column chromatography. High-performance liquid chromatography (HPLC) is used to confirm the purity and isomeric ratio, often achieving >99% purity of the desired this compound.

Summary of Key Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorination or use of fluoroquinoline precursor | Starting from fluoroquinoline derivatives | 8-Fluoroquinoline core |

| 2 | Sulfonation | Sulfuric anhydride (oleum), 10–40 °C, 5–30 h | 8-Fluoroquinoline-5-sulfonic acid |

| 3 | Conversion to sulfonyl chloride | Thionyl chloride, 40–100 °C, 0.2–7 h | 8-Fluoroquinoline-5-sulfonyl chloride |

| 4 | Sulfonamide formation | Amine (excess), anhydrous solvent, rt | This compound |

| 5 | Purification | Recrystallization or chromatography | Pure sulfonamide product |

Research Findings and Notes

- The one-pot sulfonation and halogenation process significantly improves efficiency and reduces production costs by eliminating intermediate isolation steps.

- Reaction temperature and reagent molar ratios are critical for selectivity and yield, with lower temperatures favoring positional selectivity at the 5-position sulfonation site.

- Use of anhydrous conditions and careful control of amine equivalents improves sulfonamide yield and purity.

- Analytical techniques such as IR, NMR, and HPLC are essential for confirming the structure and purity of intermediates and final products.

- Recent synthetic advances using cross-coupling and alkylation steps have been reported for quinoline-sulfonamide derivatives, but the core sulfonamide preparation remains reliant on sulfonyl chloride intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoroquinoline-5-sulfonamide?

- Methodological Answer : Synthesis typically involves functionalizing quinoline derivatives. A two-step approach is common:

Sulfonylation : Introduce the sulfonamide group at position 5 using sulfonic acid derivatives under controlled pH (e.g., H₂SO₄ catalysis at 60–80°C).

Fluorination : Position 8 fluorination via halogen exchange (e.g., using KF or Selectfluor® in polar aprotic solvents like DMF) .

- Key Validation : Confirm purity via HPLC (>98%) and structural identity via / NMR. Compare melting points with literature values (CAS: 1798757-52-4) .

Q. Which characterization techniques are critical for verifying this compound’s structure?

- Methodological Answer :

- Spectroscopy : NMR (δ 8.2–8.5 ppm for quinoline protons), NMR (δ -120 to -125 ppm for C8-F), and IR (S=O stretching at 1150–1250 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Elemental Analysis : Match experimental C, H, N, S, and F percentages to theoretical values (e.g., C₉H₆FN₂O₂S) .

Q. What are the primary biological applications of this compound in current research?

- Methodological Answer : Preliminary studies suggest antimicrobial and anticancer potential. For example:

- Antibacterial Screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to 5-Fluoroquinoline-8-carbonitrile derivatives .

- Anticancer Profiling : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Note: Fluorine at C8 may enhance membrane permeability .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts in this compound synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ NMR to track fluorination efficiency and optimize reaction time/temperature.

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess sulfonic acid or HF .

- Yield Improvement : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance fluorination selectivity .

Q. How should contradictory biological activity data be analyzed for this compound derivatives?

- Methodological Answer :

-

Structural Comparison : Compare substituent positions (Table 1) to identify electronic/steric effects.

-

Assay Validation : Use orthogonal assays (e.g., fluorescence-based ATP assays vs. traditional MIC) to confirm activity .

Table 1 : Impact of Substituent Position on Biological Activity

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify reactive sites.

- Analog Synthesis : Systematically vary substituents (e.g., Cl, Br, methyl at C2/C7) and compare bioactivity .

- Crystallography : Resolve X-ray structures to correlate conformation (e.g., planarity of the quinoline ring) with activity .

Methodological Best Practices

Q. How can experimental reproducibility be ensured for this compound studies?

- Methodological Answer :

- Detailed Protocols : Document solvent purity, reaction times, and purification steps (e.g., column chromatography gradients).

- Data Sharing : Include raw NMR/HPLC files in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal standards) .

- Negative Controls : Report failed syntheses (e.g., fluorination at C7 instead of C8) to guide troubleshooting .

Q. What are common pitfalls in interpreting spectroscopic data for fluorinated sulfonamides?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.